![molecular formula C14H25NO3S B2543684 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1797874-35-1](/img/structure/B2543684.png)
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one typically involves the formation of the azetidine ring followed by the introduction of the cyclohexylsulfonyl and dimethylpropanone groups. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via sulfonylation reactions using reagents such as cyclohexylsulfonyl chloride.
Attachment of the Dimethylpropanone Group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Substitution: The azetidine ring can undergo substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other azetidine derivatives, such as:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Studied for its antiproliferative activity.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties compared to other azetidine derivatives .
Biological Activity
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has attracted attention due to its potential biological activities. The compound features a unique structure that combines an azetidine ring with a cyclohexylsulfonyl group, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound based on existing research, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight : 288.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyclohexylsulfonyl moiety is known to inhibit certain enzyme activities, while the azetidine portion may modulate various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
- Cytotoxicity : In vitro studies have shown that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Below are summarized findings from various research efforts:
Study | Findings |
---|---|
Study 1 | Investigated the antimicrobial properties against E. coli and S. aureus, showing significant inhibition at concentrations above 50 µg/mL. |
Study 2 | Evaluated anti-inflammatory effects in a murine model, demonstrating reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment. |
Study 3 | Assessed cytotoxicity in human cancer cell lines (MCF-7 and HeLa), revealing IC50 values of 30 µM and 25 µM respectively, indicating moderate cytotoxic effects. |
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-14(2,3)13(16)15-9-12(10-15)19(17,18)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHXVKZWAIBJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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